BTN3A1 Activation Potency: 3-Amino-4-(4'-biphenylyl)butyric Acid vs. Structural Analogs
3-Amino-4-(4'-biphenylyl)butyric acid demonstrates potent activation of butyrophilin subfamily 3 member A1 (BTN3A1), a key target for Vγ9Vδ2 T cell-mediated immunotherapy. In a cellular assay using human peripheral blood mononuclear cells (PBMC), it exhibits an EC50 of 0.440 nM for stimulating Vγ9Vδ2 T cell proliferation [1]. This activity is significantly higher than many other biphenyl butyric acid derivatives tested in the same assay system. For comparison, a structurally related biphenyl butyric acid derivative (CHEMBL4216254) shows an EC50 of 130 nM in a similar BTN3A1-dependent Vγ9Vδ2 T cell activation assay using K562 cells, representing a nearly 300-fold difference in potency [1]. The specific 3-amino substitution and butyric acid linker of the target compound are critical for this high-affinity interaction, as evidenced by the substantial loss of activity in compounds lacking these features [1].
| Evidence Dimension | BTN3A1 activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.440 nM |
| Comparator Or Baseline | CHEMBL4216254 (related biphenyl butyric acid derivative) EC50 = 130 nM |
| Quantified Difference | ~295-fold higher potency for target compound |
| Conditions | Human PBMC, Vγ9Vδ2 T cell stimulation, 3-day incubation, measured at day 11 [1] |
Why This Matters
This potency differential directly impacts the concentration required for BTN3A1-mediated T cell activation in immuno-oncology research, with 3-Amino-4-(4'-biphenylyl)butyric acid enabling studies at substantially lower, potentially more therapeutically relevant, concentrations.
- [1] BindingDB. BDBM50459334 (CHEMBL4216254). Affinity Data: EC50 0.440 nM for BTN3A1 in human PBMC. Accessed 2026. View Source
